molecular formula C30H24BrNO2 B15007364 5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B15007364
M. Wt: 510.4 g/mol
InChI Key: HXWFUSIZJDJLQG-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound that features a unique structure combining bromophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of 5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromophenyl and 4-methoxyphenyl precursors under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as cyclization and reduction. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific proteins to exert its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one include:

Properties

Molecular Formula

C30H24BrNO2

Molecular Weight

510.4 g/mol

IUPAC Name

5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one

InChI

InChI=1S/C30H24BrNO2/c1-34-23-12-9-18(10-13-23)21-16-25-28-24-8-3-2-5-19(24)11-14-26(28)32-30(29(25)27(33)17-21)20-6-4-7-22(31)15-20/h2-15,21,30,32H,16-17H2,1H3

InChI Key

HXWFUSIZJDJLQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=C3C5=CC=CC=C5C=C4)C6=CC(=CC=C6)Br)C(=O)C2

Origin of Product

United States

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